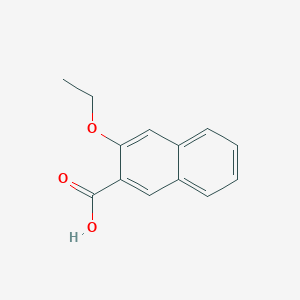

3-Ethoxy-2-naphthoic acid

描述

Overview of 3-Ethoxy-2-naphthoic Acid and its Research Significance

This compound, a derivative of naphthoic acid, is an aromatic organic compound with the chemical formula C₁₃H₁₂O₃. scbt.com It belongs to the class of naphthalenecarboxylic acids, which are characterized by a naphthalene (B1677914) backbone substituted with a carboxylic acid group. The structure of this compound specifically features an ethoxy group (-OCH₂CH₃) at the third position and a carboxylic acid group (-COOH) at the second position of the naphthalene ring.

The research significance of this compound primarily lies in its role as a chemical intermediate and a building block in organic synthesis. While dedicated research focusing solely on this compound is not extensively documented, its structural features make it a valuable precursor for the synthesis of more complex molecules. Naphthoic acid derivatives, in general, are of considerable interest in medicinal chemistry and materials science due to their versatile chemical reactivity and the unique photophysical properties of the naphthalene core. frontiersin.org

The presence of both an electron-donating ethoxy group and an electron-withdrawing carboxylic acid group on the naphthalene ring system imparts a specific reactivity pattern to the molecule. This allows for a variety of chemical transformations, making it a useful scaffold for the development of new compounds with potential applications in pharmaceuticals and dye manufacturing. The study of such derivatives contributes to a broader understanding of structure-activity relationships in organic chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 54245-36-2 |

| Molecular Formula | C₁₃H₁₂O₃ |

| Molecular Weight | 216.24 g/mol |

| IUPAC Name | 3-ethoxynaphthalene-2-carboxylic acid |

| Physical Form | Solid |

| Purity | Typically >95% |

Historical Context and Evolution of Research on Naphthoic Acid Derivatives

Research into naphthoic acid and its derivatives dates back to the late 19th and early 20th centuries, driven by the burgeoning synthetic dye industry. Early investigations focused on the synthesis and reactions of basic naphthoic acids and hydroxynaphthoic acids. A foundational method for the synthesis of naphthoic acids involves the carboxylation of naphthols, a reaction that has been subject to various modifications over the years to improve yield and selectivity.

A significant advancement in the synthesis of naphthoic acid derivatives was the application of the Kolbe-Schmitt reaction to naphthols. This reaction, which involves the carboxylation of a phenoxide (or naphthoxide), became a key industrial process for producing hydroxynaphthoic acids. For instance, 3-hydroxy-2-naphthoic acid, a crucial precursor for many azo dyes and pigments, is synthesized via this method. nbinno.com The synthesis of alkoxy derivatives, such as this compound, represents a further evolution in the functionalization of the naphthalene core. The etherification of the hydroxyl group in hydroxynaphthoic acids provided a new class of compounds with altered solubility, reactivity, and biological properties.

The development of modern analytical techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry, has greatly facilitated the characterization of these derivatives and the study of their reaction mechanisms. In recent decades, research on naphthoic acid derivatives has expanded beyond dyes and pigments into areas like pharmaceuticals, with studies exploring their potential as enzyme inhibitors and receptor antagonists. frontiersin.org The ability to synthesize a wide range of substituted naphthoic acids has been crucial for developing structure-activity relationships in these fields.

Scope and Objectives of the Research Outline for this compound

The primary objective of this research outline is to provide a focused and comprehensive overview of the chemical compound this compound. The scope is strictly limited to the academic and research aspects of this specific molecule.

The main goals are:

To present a clear overview of the chemical identity and research significance of this compound.

To place the study of this compound within the historical context of research on naphthoic acid derivatives.

To detail the known and inferred synthetic pathways for this compound, drawing on established organic chemistry principles and the synthesis of related compounds.

To explore the potential and documented research applications of this compound as a chemical intermediate.

This article will adhere strictly to the provided outline, ensuring that all information presented is directly relevant to the specified topics and scientifically accurate. The content will be based on available scientific literature and chemical data, with a focus on providing a professional and authoritative perspective on this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3/c1-2-16-12-8-10-6-4-3-5-9(10)7-11(12)13(14)15/h3-8H,2H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBCENNFWITWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90429468 | |

| Record name | 3-ethoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54245-36-2 | |

| Record name | 3-ethoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90429468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 3 Ethoxy 2 Naphthoic Acid

Established Synthetic Routes for 3-Ethoxy-2-naphthoic Acid

The traditional synthesis of this compound and its structural isomers relies on well-established organic chemistry reactions, often involving multiple steps to build the final molecule.

Multi-step Synthetic Strategies

A prominent method for synthesizing 2-ethoxy naphthoic acid involves a two-step process starting from 2-ethoxynaphthalene (B165321). google.com This strategy first introduces a bromine atom onto the naphthalene (B1677914) ring system, which is then converted into a carboxylic acid group. google.com The initial step is the bromination of 2-ethoxynaphthalene to prepare 1-bromo-2-ethoxynaphthalene (B1337326). google.com This intermediate is then subjected to a Grignard reaction, followed by the introduction of carbon dioxide gas, and finally hydrolysis in an acidic solution to yield the final 2-ethoxy naphthoic acid product. google.com This particular method is noted for producing a high-quality product with a purity of over 95% as measured by HPLC, and a high reaction yield of over 80%, often eliminating the need for recrystallization. google.com

Another multi-step approach begins with 2-naphthol (B1666908), which is first ethylated to form 2-ethoxynaphthalene. Historically, this was achieved by refluxing 2-naphthol with ethanol (B145695) and a strong acid catalyst like sulfuric acid. Following the creation of the ethoxy intermediate, carboxylation can be performed to yield the naphthoic acid.

Saponification Reactions in this compound Synthesis

Saponification, the base-mediated hydrolysis of an ester, is a crucial step in many synthetic routes that produce naphthoic acid derivatives. In syntheses that initially form an ester of the target carboxylic acid, a final saponification step is required. For instance, after a Friedel–Crafts acylation of a half-ester mixture, saponification is used to yield 4-hydroxy-6-methoxy-2-naphthoic acid. psu.edu Similarly, the saponification of ethyl α-carbethoxy-β-methyl-γ-phenyl-butenoate leads to the formation of 3-methyl-1-hydroxy-2-naphthoic acid. cdnsciencepub.com

In a process for producing 2-ethoxy-1-naphthoic acid, an ethylation reaction first yields an ester. google.com This ester-containing mixture is then treated with an alkali metal hydroxide, such as potassium hydroxide, and heated to reflux for several hours to effect the saponification, converting the ester into the desired carboxylic acid. google.com

Grignard Reactions and Bromination in Naphthoic Acid Synthesis

Grignard reactions are a powerful tool for forming carbon-carbon bonds and are frequently employed in the synthesis of naphthoic acids. A common strategy involves the carboxylation of a Grignard reagent formed from a brominated naphthalene derivative. For the synthesis of 2-naphthoic acid, a Grignard reagent is prepared from α-bromonaphthalene and magnesium in anhydrous ether. orgsyn.orgunh.edu To prevent the Grignard reagent from solidifying upon cooling, a solvent like benzene (B151609) is often added. orgsyn.org The reaction mixture is then cooled, and dry carbon dioxide is introduced to form the carboxylate, which is subsequently acidified to produce the crude α-naphthoic acid. orgsyn.org

A specific synthesis for 2-ethoxy naphthoic acid utilizes this sequence, starting with 2-ethoxynaphthalene. google.com The process involves:

Bromination : 2-ethoxynaphthalene is reacted with a brominating agent like 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of a catalyst to form 1-bromo-2-ethoxynaphthalene. google.com

Grignard Reagent Formation : The resulting 1-bromo-2-ethoxynaphthalene is reacted with magnesium powder in an organic solvent such as tetrahydrofuran (B95107) (THF) under anhydrous conditions to prepare the Grignard reagent. google.com An initiator, like iodine, may be used. google.comorgsyn.org

Carboxylation : Dry carbon dioxide gas is bubbled through the Grignard reagent solution at a controlled temperature (e.g., -10 to 10 °C) to form the magnesium salt of the carboxylic acid. google.com

Hydrolysis : The reaction mixture is then hydrolyzed in a dilute acidic solution to yield the final 2-ethoxy naphthoic acid. google.com

This bromination-Grignard-carboxylation sequence is a versatile and widely applied method for preparing various naphthoic acid derivatives. ontosight.aichemicalbook.comgoogle.comscientific.net

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1. Bromination | 2-Ethoxynaphthalene | 1,3-dibromo-5,5-dimethylhydantoin, HCl (catalyst), Acetone | 1-Bromo-2-ethoxynaphthalene | google.com |

| 2. Grignard Formation | 1-Bromo-2-ethoxynaphthalene, Magnesium powder | Tetrahydrofuran (THF), N₂ atmosphere, Reflux | Grignard Reagent | google.com |

| 3. Carboxylation | Grignard Reagent | Dry Carbon Dioxide (gas), -10 to 10°C | Intermediate magnesium salt | google.com |

| 4. Hydrolysis | Intermediate magnesium salt | Acidic aqueous solution | 2-Ethoxy naphthoic acid | google.com |

Green Chemistry Approaches in this compound Synthesis

In response to growing environmental concerns, green chemistry principles are increasingly being integrated into organic synthesis to create more sustainable and efficient chemical processes.

Principles and Applications of Green Chemistry in Organic Synthesis

Green chemistry is a framework of principles aimed at reducing or eliminating the use and generation of hazardous substances in chemical design, manufacturing, and application. imist.marroij.com The concept, articulated by Paul Anastas and John Warner, is guided by twelve principles that encourage innovation in creating safer, more sustainable chemical processes. solubilityofthings.comijfmr.com

The Twelve Principles of Green Chemistry: imist.marroij.comsolubilityofthings.com

Prevention : It is better to prevent waste than to treat it after it has been created.

Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product.

Less Hazardous Chemical Syntheses : Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.

Designing Safer Chemicals : Chemical products should be designed to affect their desired function while minimizing their toxicity.

Safer Solvents and Auxiliaries : The use of auxiliary substances (e.g., solvents) should be made unnecessary or innocuous wherever possible.

Design for Energy Efficiency : Energy requirements should be recognized for their environmental and economic impacts and should be minimized. Syntheses should be conducted at ambient temperature and pressure.

Use of Renewable Feedstocks : A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. solubilityofthings.comnumberanalytics.com

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible.

Catalysis : Catalytic reagents are superior to stoichiometric reagents. numberanalytics.com

Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention : Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents.

These principles guide chemists in developing more environmentally benign processes, which can also lead to economic benefits through reduced waste and improved efficiency. solubilityofthings.com

Microwave-Assisted Synthesis of Naphthoic Acid Derivatives

Microwave-assisted organic synthesis has emerged as a significant green chemistry technique. nih.gov The use of microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance product purities by minimizing unwanted side reactions compared to conventional heating methods. nih.govclockss.org This is attributed to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. pnrjournal.com

In the synthesis of naphthoic acid derivatives, microwave assistance has proven effective. For example, a four-step microwave-assisted synthesis was developed for 2-naphthamide (B1196476) derivatives starting from dimethoxybenzaldehyde derivatives. nih.govacs.org The process included a microwave-assisted Stobbe condensation and a cyclization step that produced 2-naphthoate (B1225688) derivatives in excellent yields (91–93%). nih.gov Another study demonstrated that the self-condensation of substituted phenylpropiolic acid derivatives under microwave irradiation at 100°C for just three minutes smoothly yielded naphtho[2,3-c]furan-1,3-dione (B147156) derivatives in moderate to good yields. clockss.org

Solvent-Free Reaction Conditions for Enhanced Sustainability

The pursuit of green chemistry has led to the exploration of solvent-free reaction conditions for the synthesis of various chemical compounds, aiming to reduce environmental impact and improve safety. While specific research on solvent-free synthesis of this compound is not extensively documented in the provided results, general principles of solvent-free reactions can be applied. These reactions are often facilitated by grinding, microwave irradiation, or the use of solid-supported reagents.

For instance, the synthesis of anilides from 3-hydroxy-2-naphthoic acid has been achieved with high yields in high-boiling point solvents like ortho-xylene. ucj.org.ua This suggests that a similar approach, potentially eliminating the solvent altogether and using thermal or mechanical energy, could be a viable strategy for related syntheses. The benefits of such an approach include reduced solvent waste, easier product purification, and potentially lower energy consumption.

Exploration of Novel Synthetic Pathways and Methodological Advancements

The development of novel synthetic routes for naphthoic acid derivatives is an active area of research. One established method for synthesizing similar compounds is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide. In the context of this compound, this would entail the reaction of 3-ethoxynaphthalene with carbon dioxide under high pressure and temperature in the presence of a base.

Advancements in this area could involve the use of continuous flow reactors, which offer improved heat and mass transfer, leading to shorter reaction times and higher yields compared to traditional batch processes. Another avenue of exploration is the direct functionalization of pre-existing naphthoic acid derivatives. For example, a method for synthesizing 2-ethoxy naphthoic acid involves the bromination of 2-ethoxynaphthalene followed by a Grignard reaction with carbon dioxide, boasting a high yield of over 80%. google.com Similar strategies could be adapted for the synthesis of the 3-ethoxy isomer.

Furthermore, palladium-catalyzed coupling reactions represent a modern approach to constructing complex molecules. google.com The development of ligand-enabled Pd-catalyzed C-H glycosylation of native carboxylic acids demonstrates the potential for direct functionalization without the need for pre-installed directing groups. acs.org This type of methodology could potentially be applied to the synthesis of this compound derivatives.

Mechanistic Studies of Reactions Involving this compound

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The study of reaction kinetics provides insights into the rate of a reaction and the factors that influence it, such as temperature, concentration, and catalysts. For instance, in the synthesis of 3-hydroxy-2-naphthoic acid anilide, the reaction rate is significantly influenced by temperature, with optimal results observed between 146°C and 156°C. ucj.org.ua Below this range, the reaction is slow, while above it, the formation of impurities increases. ucj.org.ua

Computational studies using Density Functional Theory (DFT) can provide valuable thermodynamic data. For o-ethoxy naphthoic acid, a related isomer, the calculated total energy, enthalpy, and Gibbs free energy of formation have been reported. researchgate.net Such calculations can help in understanding the stability and reactivity of the molecule. The dissolution of naphthoic acid derivatives is generally an endothermic and entropy-driven process. researchgate.netresearchgate.net

Table 1: Theoretical Thermodynamic Parameters for o-Ethoxy Naphthoic Acid researchgate.net

| Parameter | Value |

| Total Energy (Hartree) | -4.57E+05 |

| Enthalpy (kcal/mol) | -1.46E+02 |

| Gibbs Free Energy (kcal/mol) | -5.71E+01 |

Note: Data is for the ortho isomer and serves as an illustrative example of the type of data obtainable through computational studies.

The identification of reaction intermediates and transition states is key to elucidating reaction mechanisms. In oxidation reactions of this compound, radical intermediates are proposed to be involved. The specific pathway and the nature of the intermediates depend on the oxidizing agent and reaction conditions.

In palladium-catalyzed reactions, the formation of a palladacycle intermediate is often a key step. acs.org For example, in C-H glycosylation reactions, the reaction of a palladacycle with a glycal coupling partner supports the intermediacy of this species. acs.org Similarly, in substitution reactions, the nature of the transition state (Sɴ1 or Sɴ2) can be influenced by the structure of the substrate and the reaction conditions. sit.edu.cn

The study of byproducts can also provide clues about reaction intermediates. For example, in the synthesis of 3-hydroxy-2-naphthoic acid anilide, the formation of 3-aniline-2-naphthoic acid and its anilide as impurities suggests the occurrence of parallel reactions involving different intermediates. ucj.org.ua

Computational Chemistry and Theoretical Studies of 3 Ethoxy 2 Naphthoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the fundamental properties of 3-Ethoxy-2-naphthoic acid.

Density Functional Theory (DFT) Applications in Structure Optimization and Electronic Properties.researchgate.netresearchgate.net

Density Functional Theory (DFT) has been employed to investigate the structural and electronic characteristics of a series of ortho-substituted naphthoic acids, including the ethoxy derivative. researchgate.netsciencepg.com Using the B3LYP functional and the 6-31G basis set, researchers have calculated various parameters that describe the molecule's behavior. researchgate.net

Substituents on an aromatic ring play a crucial role in determining the reactivity and biological activity of the compound. researchgate.netsciencepg.com In the case of this compound (referred to in some studies as o-Ethoxy naphthoic acid), the ethoxy group, being an electron-donating group, influences the electronic distribution and reactivity of the naphthoic acid core. researchgate.net This influence is reflected in the calculated values for total energy, dipole moment, and other electronic descriptors. researchgate.net

Computational studies have determined the theoretical values for various properties of ortho-substituted naphthoic acids. researchgate.net For o-Ethoxy naphthoic acid, specific values for its total energy, dipole moment, and charges on key atoms have been calculated, providing a quantitative measure of its electronic structure. researchgate.net These calculations reveal that o-ethoxy-naphthoic acid exhibits a high degree of polarizability. researchgate.net

| Property | Value |

|---|---|

| Total Energy (Kcal/mol) | -4.57E+05 |

| Dipole Moment (Debye) | 7.401 |

| Charge on C11/C10 | 0.505 |

| Charge on O/N/S/C/F | -0.558 |

HOMO-LUMO Analysis and its Implications for Reactivity.researchgate.netresearchgate.netsciencepg.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netsciencepg.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, provides an indication of the molecule's excitability and its tendency to undergo chemical reactions. researchgate.netresearchgate.netsciencepg.com

For this compound, the energies of the HOMO and LUMO have been calculated. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is generally more reactive. sciencepg.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. sciencepg.com These parameters are crucial for predicting how the molecule will interact with other chemical species. sciencepg.com

The introduction of an ethoxy group at the ortho position of naphthoic acid has been shown to affect the energies of the frontier orbitals. researchgate.net The calculated values for o-Ethoxy naphthoic acid indicate its electronic character and potential reactivity. researchgate.net

| Parameter | Value (Kcal/mol) |

|---|---|

| HOMO Energy | -1.46E+02 |

| LUMO Energy | |

| HOMO-LUMO Gap | 88.9 |

Electrostatic Potential and Charge Distribution Analysis.researchgate.net

Molecular electrostatic potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netsciencepg.com The MEP provides a visual representation of the electrostatic potential on the electron density surface of the molecule. sciencepg.com

In computational studies of substituted naphthoic acids, MEP analysis helps to describe the effect of substituents on the aromatic system. researchgate.netsciencepg.com For this compound, the MEP would reveal regions of negative potential, likely concentrated around the oxygen atoms of the carboxylic acid and ethoxy groups, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential would highlight areas prone to nucleophilic attack. The charge distribution, calculated using methods like Natural Bond Orbital (NBO) analysis, quantifies the partial charges on each atom, further elucidating the electronic landscape of the molecule. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activity.

Correlation of Molecular Descriptors with Biological Activity.researchgate.netsciencepg.com

In the context of substituted naphthoic acids, QSAR analyses have been performed to link their calculated structural properties with their biological activities. researchgate.netsciencepg.com Molecular descriptors, which are numerical representations of the chemical information encoded within a molecular structure, are correlated with observed biological responses. sciencepg.com

For a series of ortho-substituted naphthoic acids, including the ethoxy derivative, various physicochemical properties such as total energy, HOMO-LUMO gap, chemical hardness, ionization potential, electron affinity, electronegativity, and dipole moment have been calculated. researchgate.netsciencepg.com These descriptors can then be used to build QSAR models that predict the biological activity of similar compounds. sciencepg.com For instance, a QSAR study on a different class of compounds, aryl-substituted cycloalkenecarboxylic acid methyl esters, successfully used HOMO and LUMO energies to predict their binding affinity to the human dopamine (B1211576) transporter. nih.gov

Steric and Electronic Effects of Substituents on Activity.researchgate.netsciencepg.com

The nature of the substituent group on the naphthoic acid ring significantly influences its biological activity through steric and electronic effects. researchgate.netsciencepg.com The ethoxy group in this compound is an electron-donating group, which can affect the molecule's interaction with biological targets. researchgate.net

| Bond | Length (Å) |

|---|---|

| C11-C10 | 1.540 |

| C11=O12 | 1.258 |

| C-O | 1.430 |

| C11-O13 | 1.430 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. These simulations can provide valuable insights into the conformational landscape, stability, and interactions of a molecule like this compound. By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of each atom, revealing how the molecule moves, flexes, and interacts with its environment.

Conformational Analysis and Stability

The conformational flexibility of this compound is largely determined by the rotational freedom around the C2-C(OOH) bond and the C3-O(CH2CH3) bond. Computational studies on related ortho-substituted naphthoic acids provide insights into the conformational preferences and stability of such systems.

Theoretical calculations, such as those performed using Density Functional Theory (DFT), can be employed to determine the optimized geometry and relative energies of different conformers. For a related compound, o-ethoxy naphthoic acid, computational studies have explored the impact of the ethoxy substituent on the molecule's electronic and structural properties. researchgate.net These studies calculate various parameters, including total energy, HOMO-LUMO gap, and dipole moment, which are indicative of the molecule's stability and reactivity. researchgate.net

Interactive Table: Theoretical Physicochemical Properties of Substituted Naphthoic Acids

Note: Data for o-Ethoxy naphthoic acid is presented as a proxy for this compound due to the limited availability of direct computational studies on the latter. "o-Ethoxy naphthoic acid" in the referenced study likely refers to 2-ethoxy-1-naphthoic acid. researchgate.net

Ligand-Target Interactions (if applicable)

While specific molecular dynamics simulation studies detailing the ligand-target interactions of this compound are not widely available, research on analogous naphthoic acid derivatives provides a strong basis for its potential biological interactions. The general structure of naphthoic acid has been identified as a valuable scaffold for developing ligands for various biological targets. researchgate.netresearchgate.net

One notable example is the development of 2-naphthoic acid derivatives as potent and selective antagonists for the P2Y14 receptor, a G protein-coupled receptor (GPCR) involved in inflammatory processes. researchgate.neteurekaselect.com In these studies, molecular modeling and docking simulations were used to predict how the naphthoic acid core and its substituents fit into the receptor's binding pocket. researchgate.net These computational approaches guided the synthesis of derivatives with improved affinity and selectivity. researchgate.neteurekaselect.com

The ethoxy group at the 3-position and the carboxylic acid at the 2-position of this compound are key functional groups that can participate in various non-covalent interactions with a biological target, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The ethoxy group, in particular, can enhance the lipophilicity of the molecule, which may influence its ability to cross cell membranes and interact with hydrophobic pockets within a protein. It is plausible that this compound or its derivatives could be investigated as ligands for receptors or enzymes where the specific arrangement of its functional groups can lead to favorable binding interactions.

Cheminformatics and Data Mining for Naphthoic Acid Analogues

Cheminformatics and data mining are increasingly vital in modern drug discovery and materials science. These fields utilize computational tools to analyze vast datasets of chemical information, enabling the prediction of properties, the identification of structure-activity relationships (SAR), and the design of novel compounds with desired characteristics. For naphthoic acid analogues, these approaches have been instrumental in exploring their therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of cheminformatics. For ortho-substituted naphthoic acids, QSAR analyses have been performed to correlate their computed structural properties with their biological activities. researchgate.net Such models can predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts.

Virtual screening is another powerful data mining technique. In one study, analogues of 2-naphthoic acid were virtually screened for their potential bactericidal action against Staphylococcus aureus. researchgate.net This process involved using a prediction model generated with the KNIME analytics platform to filter a library of compounds based on their predicted activity, physicochemical properties (like Lipinski's rule of five), and potential toxicity. researchgate.net Molecular docking was then used to refine the selection by predicting the binding affinity of the most promising candidates to the target proteins. researchgate.net

Furthermore, data mining of large chemical databases like PubChem and DrugBank can uncover new potential applications for existing naphthoic acid derivatives or guide the design of new ones. By analyzing the structural motifs and associated biological activities of known naphthoic acid compounds, researchers can identify key features responsible for a particular therapeutic effect and design novel molecules with enhanced potency and selectivity.

Interactive Table: Compound Names Mentioned

Spectroscopic Characterization and Analytical Methodologies for 3 Ethoxy 2 Naphthoic Acid

Chromatographic Techniques for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a primary technique for the analysis of non-volatile organic compounds like 3-Ethoxy-2-naphthoic acid. The methodology for its closely related analogue, 3-Hydroxy-2-naphthoic acid, provides a strong foundation for developing a reliable analytical approach. sielc.comsielc.com Reverse-phase HPLC is the most probable mode of separation, utilizing a nonpolar stationary phase and a polar mobile phase.

A typical HPLC system for the analysis of this compound would likely employ a C18 or a specialized reverse-phase column, such as a Newcrom R1, which is known for its low silanol (B1196071) activity. sielc.comsielc.com The mobile phase would likely consist of a mixture of acetonitrile (B52724) and water, with the addition of an acidifier like phosphoric acid or formic acid to ensure the analyte is in its protonated form, leading to better peak shape and retention. sielc.comsielc.com For applications requiring mass spectrometric detection (LC-MS), formic acid is the preferred additive due to its volatility. sielc.comsielc.com

Detection is commonly achieved using a UV detector, as the naphthalene (B1677914) ring system of the molecule is strongly chromophoric. A diode-array detector (DAD) could also be employed to provide spectral information, aiding in peak identification and purity assessment.

Table 1: Illustrative HPLC Parameters for Naphthoic Acid Analysis

| Parameter | Typical Setting |

| Column | C18 (e.g., Titank C18, 250 mm x 4.6 mm, 5 µm) or Newcrom R1 |

| Mobile Phase | Acetonitrile and Water with Phosphoric or Formic Acid |

| Flow Rate | 0.8 - 1.0 mL/min |

| Injection Volume | 10 - 20 µL |

| Detection | UV at a specific wavelength (e.g., 255 nm) or Diode-Array Detection (DAD) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile compounds. However, due to the low volatility of carboxylic acids like this compound, a derivatization step is generally required to convert the analyte into a more volatile form. chromatographyonline.commcmaster.ca This process enhances the chromatographic properties of the compound, leading to improved peak shape and detectability. chromatographyonline.com

The most common derivatization methods for organic acids involve silylation or methylation. chromatographyonline.comresearchgate.net Silylation, for instance, can be achieved using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) ester. researchgate.net Another approach is the formation of t-butyldimethylsilyl esters. nih.gov

Once derivatized, the sample can be introduced into the GC-MS system. The gas chromatograph separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and separates the fragments based on their mass-to-charge ratio, providing a unique fingerprint for identification.

Table 2: Prospective GC-MS Parameters for Derivatized this compound

| Parameter | Typical Setting |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, ramped to 280 °C |

| Carrier Gas | Helium at a constant flow rate |

| MS Ion Source Temp | 230 °C |

| MS Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 500 amu |

Development of Analytical Methods for Detection and Quantification

The development of robust analytical methods for the detection and quantification of this compound is crucial for various applications, from quality control in synthesis to potential environmental monitoring. The process involves several key stages, including sample preparation, method optimization, and validation.

Sample preparation is a critical first step to ensure that the analyte is in a suitable form for analysis and to remove any interfering matrix components. For complex samples, this may involve liquid-liquid extraction or solid-phase extraction (SPE). nih.gov Anionic exchange SPE cartridges have been shown to be effective for the extraction of organic acids from microbial samples, a technique that could be adapted for this compound. nih.gov

Method optimization for HPLC would focus on achieving good resolution, symmetric peak shape, and a short analysis time. This involves systematically adjusting parameters such as the mobile phase composition, pH, flow rate, and column temperature. For GC-MS, optimization would center on the derivatization reaction conditions (reagent, temperature, and time) and the GC oven temperature program to ensure complete separation from other components.

Method validation is the final step to ensure the analytical method is fit for its intended purpose. This involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For instance, studies on other organic acids have established LODs and LOQs in the range of 0.002–0.521 μg∙mL⁻¹ and 0.007–1.737 μg∙mL⁻¹, respectively, for HPLC methods. tandfonline.com A similar validation process would be necessary to establish the performance of a method for this compound. The inherent sensitivity and selectivity of techniques like HPLC combined with mass spectrometry (HPLC-MS) make them particularly suitable for developing highly sensitive and specific analytical methods. creative-proteomics.com

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of 3 Ethoxy 2 Naphthoic Acid

Design and Synthesis of 3-Ethoxy-2-naphthoic Acid Derivatives

A common approach to creating derivatives is through reactions involving the carboxylic acid group, such as esterification and amidation. For instance, this compound can be converted to its corresponding ester, 3-(diethylamino)propyl ester, which exists as a hydrochloride salt to improve water solubility for potential pharmaceutical applications. ontosight.ai The synthesis of such esters typically involves reacting the parent acid with the desired alcohol in the presence of an acid catalyst.

Another synthetic route involves the modification or replacement of the ethoxy group. For example, the ethoxy group can undergo nucleophilic substitution. A notable transformation is the Kolbe-Schmitt reaction, where the ethoxy group can be replaced by a hydroxyl group under high pressure with carbon dioxide, yielding 3-hydroxy-2-naphthoic acid.

Furthermore, computational studies can aid in the design of new derivatives by predicting their chemical and structural properties. sciencepublishinggroup.comresearchgate.net These studies can estimate various physicochemical parameters like total energy, HOMO-LUMO gap, and dipole moment, which help in assessing the potential reactivity and stability of the designed molecules before their actual synthesis. sciencepublishinggroup.comresearchgate.net

The synthesis of the core this compound structure itself can be achieved through several methods. One common industrial method is the carboxylation of β-naphthol derivatives. This can involve reacting 2-ethoxynaphthalene (B165321) with a strong base to form an organometallic intermediate, which is then carboxylated using carbon dioxide. Optimization of reaction conditions such as temperature, pressure, and solvent is crucial for achieving high yields and regioselectivity.

Recent research has also explored novel synthetic pathways, such as Lewis acid-catalyzed rearrangements of oxabenzonorbornadienes, which can lead to the formation of substituted naphthoic acid esters. nih.gov While not directly producing this compound, these methods open up new possibilities for accessing diverse naphthoic acid scaffolds that could be further modified.

Below is a table summarizing some synthesized derivatives and their starting materials:

| Derivative | Starting Material(s) | Synthesis Method | Reference |

| 3-(Diethylamino)propyl 3-ethoxy-2-naphthoate hydrochloride | This compound, 3-(diethylamino)propan-1-ol | Esterification followed by salt formation | ontosight.ai |

| 3-Hydroxy-2-naphthoic acid | This compound | Kolbe-Schmitt reaction | |

| 2-Naphthamide (B1196476) derivatives | 3-Hydroxy-2-naphthoic acid derivatives | Multi-step synthesis involving protection, activation, and condensation | google.com |

| 4-Arylazo-3-hydroxy-2-naphthoic acid hydrazide derivatives | 3-Hydroxy-2-naphthoic acid hydrazide | Coupling with diazonium chloride | researchgate.net |

Structure-Activity Relationship (SAR) Analysis of Naphthoic Acid Scaffolds.google.comresearchgate.netacs.orgnih.gov

Structure-activity relationship (SAR) studies of naphthoic acid scaffolds are crucial for understanding how the chemical structure of these compounds influences their biological activity. These studies systematically alter different parts of the molecule to identify key structural features responsible for its therapeutic or adverse effects. For the naphthoic acid framework, SAR analyses often focus on the impact of substituent modifications and positional isomerism. google.comresearchgate.netacs.orgnih.gov

Impact of Substituent Modifications on Biological Activity.researchgate.netresearchgate.net

The type and position of substituents on the naphthalene (B1677914) ring play a significant role in determining the biological activity of naphthoic acid derivatives. sciencepublishinggroup.com Modifications to the core structure can influence properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect how the molecule interacts with biological targets. sciencepublishinggroup.comresearchgate.net

Alkoxy Group Modifications: The length and nature of the alkoxy group at the 3-position can significantly impact protein binding. For instance, replacing the ethoxy group with a smaller methoxy (B1213986) group has been shown to decrease hydrophobicity, leading to a lower binding affinity for proteins like bovine serum albumin (BSA). Conversely, extending the alkoxy chain to a propoxy group generally increases hydrophobic interactions and enhances protein binding.

Modifications of the Carboxylic Acid Group: The carboxylic acid group is a key functional group that can be modified to create esters and amides. These modifications can alter the compound's solubility, stability, and ability to cross cell membranes. For example, converting the carboxylic acid to an ester can increase its lipophilicity. ontosight.ai Amide derivatives of naphthoic acids have been synthesized and investigated for a range of biological activities, including antimicrobial and anticancer effects. mdpi.com

Introduction of Other Substituents: The addition of other functional groups to the naphthalene ring can dramatically alter biological activity. For example, the introduction of aryl substituents at the 4- and 7-positions of the 2-naphthoic acid scaffold has been shown to be essential for potent antagonism of the P2Y14 receptor. researchgate.net Similarly, the introduction of a fluorine atom can influence the self-association properties of naphthoic acids. figshare.com

A computational study on ortho-substituted naphthoic acids assessed the effect of various substituents on their chemical reactivity and potential biological activities. The study analyzed parameters like HOMO-LUMO gap, dipole moment, and binding energy. sciencepublishinggroup.comresearchgate.net

Below is a data table summarizing the impact of different substituents on the properties of naphthoic acid derivatives based on computational studies: researchgate.net

| Substituent (ortho-position) | Total Energy (kcal/mol) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |

| -H (Naphthoic acid) | -3.60E+05 | -1.46E+02 | -4.8E+01 | 5.2561 |

| -OH | -4.08E+05 | -1.51E+02 | -4.20E+01 | 6.738 |

| -OCH3 | -4.32E+05 | -1.49E+02 | -4.14E+01 | 6.869 |

| -OC2H5 | -4.57E+05 | -1.46E+02 | -5.71E+01 | 7.401 |

| -NH2 | -3.95E+05 | -1.35E+02 | -3.83E+01 | 5.779 |

| -CH3 | -3.83E+05 | -1.24E+02 | -7.59E+01 | 9.171 |

| -Cl | -6.49E+05 | -1.49E+02 | -3.89E+01 | 3.707 |

| -F | -4.20E+05 | -1.72E+02 | -11.4E+01 | 4.895 |

Positional Isomerism and its Influence on Properties.researchgate.net

Positional isomerism, which refers to the different spatial arrangements of functional groups on the naphthalene ring, has a profound impact on the physicochemical and biological properties of naphthoic acids. The specific placement of the carboxylic acid and other substituents determines the molecule's shape, polarity, and ability to interact with biological targets. nih.gov

For instance, the substitution pattern of this compound, with the ethoxy group at the 3-position and the carboxylic acid at the 2-position, creates a unique electronic and steric environment compared to other isomers like 2-ethoxy-1-naphthoic acid. This difference in substitution can lead to variations in reactivity and biological activity.

Studies on fluoronaphthoic acids have demonstrated that the position of the fluorine atom relative to the carboxylic acid group influences the degree of self-association. figshare.com Similarly, research on hydroxynaphthoic acid isomers has shown that they exhibit different toxicities and abilities to induce cytochrome P450 1A (CYP1A) expression in medaka embryos, highlighting the critical role of isomerism in biological outcomes. nih.gov

The adsorption behavior of naphthoic acid isomers on surfaces also varies depending on their structure. For example, the orientation of 2-naphthoic acid on a silver surface has been studied, revealing specific geometries that are influenced by the isomer's structure. acs.org

The following table summarizes the differential effects observed for some naphthoic acid isomers:

| Isomers | Observed Differential Effect | Context | Reference |

| 1-Naphthoic acid vs. 2-Naphthoic acid | Different self-association behavior in solution. | NMR Spectroscopy | figshare.com |

| 4-Fluoro-1-naphthoic acid vs. 6-Fluoro-2-naphthoic acid | Different degrees of self-association. | NMR Spectroscopy | figshare.com |

| Hydroxynaphthoic acid isomers (e.g., 1H2NA, 2H1NA) | Varying levels of developmental toxicity in medaka embryos. | Developmental Toxicology | nih.gov |

| 2-Naphthoic acid vs. its isomers | Different adsorption geometries on copper oxide nanoparticles. | SERS/TERS Spectroscopy | acs.org |

Investigation of Hybrid Molecules Incorporating the this compound Moiety

The development of hybrid molecules, which combine two or more distinct pharmacophores into a single chemical entity, is a growing strategy in drug discovery to create compounds with enhanced efficacy or novel mechanisms of action. While specific examples of hybrid molecules incorporating the this compound moiety are not extensively documented in the provided search results, the principles of hybrid molecule design can be applied to this scaffold. The naphthoic acid core, including its ethoxy derivative, can serve as a valuable building block for creating such hybrids. mdpi.com

The general approach involves linking the this compound moiety to another biologically active scaffold. This can be achieved through various chemical linkers, such as amides, esters, or triazoles. mdpi.comnih.gov For instance, the carboxylic acid group of this compound provides a convenient handle for forming an amide or ester linkage with another molecule containing a suitable amine or alcohol group.

One area of interest is the development of hybrid molecules with anticancer properties. Naphthoquinone and quinolinedione scaffolds have been used to create antineoplastic hybrid molecules. mdpi.com A similar approach could be envisioned where the this compound scaffold is linked to a known anticancer agent to potentially create a dual-acting inhibitor or a compound with improved pharmacokinetic properties.

Another example of hybrid molecule design involves linking aminobenzothiazoles to pyrazolo[1,5-a]pyrimidine (B1248293) carboxylic acids to create amide derivatives with potential biological activity. beilstein-journals.org This strategy could be adapted to link aminobenzothiazoles or other heterocyclic systems to this compound.

The design of such hybrid molecules often benefits from computational methods, such as molecular docking, to predict how the hybrid molecule will interact with its intended biological target. mdpi.com

While direct research on hybrid molecules of this compound is limited in the provided results, the broader field of naphthoic acid derivatives provides a strong rationale for such investigations. For example, derivatives of 2-naphthoic acid have been functionalized to create highly potent fluorescent molecular probes for the P2Y14 receptor. researchgate.net This demonstrates that the naphthoic acid scaffold is amenable to the attachment of larger functional groups, a key step in creating hybrid molecules.

Biological and Pharmacological Investigations of 3 Ethoxy 2 Naphthoic Acid and Its Derivatives

Pharmacological Activity Screening

The diverse pharmacological potential of 3-Ethoxy-2-naphthoic acid and its derivatives has been a subject of scientific investigation. These compounds, characterized by the naphthalene (B1677914) core, have been explored for a range of therapeutic activities.

Anti-inflammatory Properties of Naphthoic Acid Derivatives

Derivatives of naphthoic acid are recognized for their anti-inflammatory capabilities. ontosight.airesearchgate.net Studies have demonstrated that compounds based on the naphthoic acid structure can effectively reduce inflammation in various experimental models. For instance, this compound itself has been noted for its potential to reduce inflammation.

Research into related structures further supports this potential. A novel naphthol derivative, methyl-1-hydroxy-2-naphthoate (MHNA), was shown to inhibit the inflammatory response induced by lipopolysaccharide (LPS) in murine macrophages. nih.gov This was achieved through the suppression of key signaling pathways, including NF-κB, JNK, and p38 MAPK. nih.gov The study observed that MHNA reduced the release of nitric oxide (NO), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). nih.gov

Another study synthesized various 2-alkyl- or 2-alkenyl-4-alkoxy-5-(substituted amino)-3(2H)-pyridazinones to examine their anti-inflammatory and analgesic activities. nih.gov Among these, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone was identified as a particularly potent anti-inflammatory agent. nih.gov Furthermore, derivatives of 3-hydroxy-2-naphthoic acid hydrazide have also been evaluated for their anti-inflammatory properties. researchgate.net The anti-inflammatory effects of 3-dehydroxyceanothetric acid 2-methyl ester, isolated from Ziziphus jujuba Mill., have also been reported. nih.gov

A series of 3-aryl(heteryl)-2-(6,7,8,9-tetrahydro-5H- Current time information in Madrid, ES.triazolo[4,3-a]azepin-3-yl)-acrylonitrile derivatives were synthesized and evaluated for their anti-inflammatory activity using the carrageenan-induced paw edema model. nuph.edu.ua Thiazolidinone derivatives containing a 3-hydroxy-2-naphthoic acid motif have also been investigated for their anti-inflammatory potential. scispace.com

Table 1: Selected Naphthoic Acid Derivatives and their Anti-inflammatory Activity

| Compound/Derivative | Model/Assay | Observed Effect |

|---|---|---|

| This compound | General studies | Potential to reduce inflammation. |

| Methyl-1-hydroxy-2-naphthoate (MHNA) | LPS-induced macrophages | Inhibition of NO, IL-1β, and IL-6 release via suppression of NF-κB, JNK, and p38 MAPK pathways. nih.gov |

| 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone | Animal models | Potent anti-inflammatory activity. nih.gov |

| 3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H- Current time information in Madrid, ES.triazolo[4,3-a]azepin-3-yl)acrylonitrile | Carrageenan-induced paw edema | Evaluated for anti-inflammatory activity. nuph.edu.ua |

Analgesic Effects

Alongside anti-inflammatory action, naphthoic acid derivatives have been investigated for their analgesic properties. ontosight.airesearchgate.net The structural features of these compounds make them candidates for pain management research.

For example, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone, which showed strong anti-inflammatory effects, was also found to be a potent analgesic agent. nih.gov Similarly, a study on 3-aryl(heteryl)-2-(6,7,8,9-tetrahydro-5H- Current time information in Madrid, ES.triazolo[4,3-a]azepin-3-yl)-acrylonitrile derivatives revealed significant analgesic activity. nuph.edu.ua One compound from this series, 3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H- Current time information in Madrid, ES.triazolo[4,3-a]azepin-3-yl)acrylonitrile, demonstrated a high level of analgesic activity in the "hot plate" test and activity comparable to ketorolac (B1673617) in the "acetic acid-induced writhings" model. nuph.edu.ua

Table 2: Analgesic Activity of Selected Naphthoic Acid Derivatives

| Compound/Derivative | Model/Assay | Key Finding |

|---|---|---|

| 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone | General analgesic assays | Potent analgesic activity. nih.gov |

| 3-(4-hydroxyphenyl)-2-(6,7,8,9-tetrahydro-5H- Current time information in Madrid, ES.triazolo[4,3-a]azepin-3-yl)acrylonitrile | "Hot plate" test, "Acetic acid-induced writhings" | High level of analgesic activity, comparable to ketorolac in the writhing test. nuph.edu.ua |

Local Anesthetic Properties

The pharmacological profile of some naphthoic acid derivatives extends to local anesthetic effects. ontosight.ai This suggests that these compounds may have the ability to block nerve conduction, leading to a loss of sensation in a localized area. One such derivative, Methdilazine, which is a piperazine (B1678402) derivative, is noted to possess local anesthetic properties in addition to its other activities. ethernet.edu.et

Antimicrobial and Antibacterial Activities

A significant area of investigation for naphthoic acid derivatives is their activity against various microorganisms. ontosight.airesearchgate.net Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.

For instance, 2-Ethoxy-1-naphthoic acid has demonstrated significant inhibitory effects against pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. Its antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes. Similarly, derivatives of 3-hydroxy-2-naphthoic acid hydrazide have been synthesized and screened for their antimicrobial activity. nih.gov These include 1,4-disubstituted thiosemicarbazide, 1,2,4-triazole, and 1,3,4-thiadiazole (B1197879) type compounds. nih.gov

Metal complexes of naphthoic acids have also shown notable antibacterial activity. jetir.org A study involving lanthanum complexes of various naphthoic acids, including 3-hydroxy-2-naphthoic acid, tested their activity against E. coli and S. aureus. jetir.org The results indicated that the metal complexes were often more potent than the uncomplexed compounds. jetir.org

Table 3: Antibacterial Activity of Lanthanum-Naphthoic Acid Complexes

| Compound | Test Organism | Inhibition Zone (mm) |

|---|---|---|

| [La(N2H4)2{C10H6(3-O)(2-COO)}1.5].H2O | E. coli | 19 |

| [La(N2H4)2{C10H6(3-O)(2-COO)}1.5].H2O | S. aureus | 12 |

Source: Adapted from research on newly synthesized lanthanum complexes. jetir.org

Another study evaluated a derivative, 4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid, against Staphylococcus aureus and found its antibacterial properties to be promising, though not surpassing a standard antibiotic in the specific test.

Table 4: Comparative Antibacterial Activity

| Compound Type | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 4-((5-((2-Chloroethoxy)carbonyl)-o-tolyl)azo)-3-hydroxy-2-naphthoic acid | Staphylococcus aureus | 22 |

| Standard Antibiotic (PC190723) | Staphylococcus aureus | 24 |

Source: Adapted from a study on the biological activity of a naphthoic acid derivative.

Antiepileptic Potential

The potential for naphthoic acid derivatives and related structures in the management of epilepsy has also been a focus of research. researchgate.net Derivatives of 3-hydroxy-2-naphthoic acid hydrazide have been included in studies screening for anticonvulsant activity. researchgate.netscispace.com

While direct studies on this compound are limited in this area, research on structurally related compounds provides a basis for potential activity. The development pipeline for antiepileptic drugs (AEDs) includes a wide variety of chemical entities. nih.gov For example, derivatives of valproate (VPA), a well-known antiepileptic, have been synthesized and tested. nih.gov Studies on VPA sugar esters showed that their antiepileptic efficacy is highly dependent on the chemical structure, such as the position of the VPA group on the sugar moiety and the type of sugar involved. nih.gov

Other novel compounds with different mechanisms of action are also under investigation. These include lacosamide, a functionalized amino acid, and rufinamide, a triazole derivative, which have shown efficacy in animal models of epilepsy like the maximal electroshock (MES) test and the pentylenetetrazol (PTZ) test. nih.gov This broad research landscape suggests that novel structures, potentially including derivatives of naphthoic acid, could offer new avenues for antiepileptic drug discovery.

Antioxidant Activity

Several derivatives of naphthoic acid have demonstrated antioxidant properties, indicating their potential to protect cells from oxidative stress. researchgate.net This activity is relevant in the context of various diseases where oxidative damage is a key factor.

For example, 3-dehydroxyceanothetric acid 2-methyl ester, isolated from Ziziphus jujuba Mill., showed antioxidant effects in cisplatin-induced kidney epithelial cell death by upregulating the Nrf2/HO-1 pathway. nih.gov In another study, the antioxidant properties of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were evaluated using the DPPH (2,2-diphenylpicrylhydrazyl) method. frontiersin.org The results showed that the IC50 values, which represent the concentration required to inhibit 50% of the DPPH free radicals, were close to that of the standard antioxidant, ascorbic acid. frontiersin.org

Table 5: Antioxidant Activity of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

| Compound | IC50 (µg/mL) |

|---|---|

| IIA | 4.83 |

| IIB | 4.45 |

| IIC | 4.71 |

| Ascorbic Acid (Standard) | 4.45 |

Source: Adapted from a study on the biological activity of synthesized derivatives. frontiersin.org

Anti-Alzheimer's Properties

Currently, there is a lack of specific scientific studies published in peer-reviewed literature that investigate the anti-Alzheimer's properties of this compound. While various derivatives of other chemical classes, such as hydroxamic acids and coumarins, have been explored for their potential in treating Alzheimer's disease, no such data is available for this specific compound. mdpi.comnih.gov

Anticancer Activity

The potential for this compound to exhibit anticancer properties has been noted as an area of interest in scientific research. However, detailed studies providing specific data on its cytotoxic effects against cancer cell lines or its mechanism of action in this context are not currently available in published literature. Research into the anticancer potential of the broader class of naphthoic acid derivatives is ongoing, with some related compounds showing activity. ontosight.ai

Enzyme Inhibition Studies

Acetylcholinesterase and Butyrylcholinesterase Inhibition

There are no specific research findings on the inhibitory activity of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). These enzymes are key targets in the management of Alzheimer's disease, and while many compounds are screened for this activity, no such data has been published for this compound. mdpi.comnih.govnih.govmdpi.com

Cytochrome P450 Enzyme Inhibition (e.g., CYP26A1)

There is no available data from scientific studies regarding the inhibitory effect of this compound on cytochrome P450 enzymes, including the specific isoform CYP26A1. The inhibition of CYP26 enzymes, which are involved in retinoic acid metabolism, is an area of therapeutic interest, but investigations have centered on other classes of molecules. nih.govnih.govresearchgate.net

Receptor Binding and Activation Studies

While the general chemical structure of this compound, containing an ethoxy group and a naphthoic acid moiety, suggests it could interact with various molecular targets like receptors, specific studies detailing its binding affinity and activation or antagonism of any particular receptor are not available in the public domain. Research on receptor binding for other isomers and derivatives of naphthoic acid is documented, but this cannot be extrapolated to this compound without specific experimental validation. biosynth.com

Retinoic Acid Receptor (RAR) Binding and Transactivation

Retinoic acid receptors (RARs), which include subtypes α, β, and γ, are ligand-activated transcription factors that regulate gene expression involved in cell growth, differentiation, and apoptosis. nih.govbham.ac.uk The binding and activation of these receptors by retinoids and synthetic analogs are key to their biological effects. nih.gov While direct binding data for this compound is not extensively detailed, research on structurally related 2-naphthoic acid derivatives provides significant insights.

A series of 6-substituted 2-naphthoic acid retinoids have been synthesized and evaluated for their ability to bind and transactivate RAR subtypes. acs.org These studies found that many derivatives exhibited selectivity for RARβ and RARγ. acs.orgnih.gov For instance, a specific oxime derivative of naphthoic acid was identified as a potent and selective agonist for RARγ, while an olefinic derivative showed activity comparable to natural retinoic acid with slight selectivity for RARβ and RARγ. acs.orgnih.gov A strong correlation was generally observed between the binding affinity of these ligands to the receptors and their potency in transactivation assays, which measure the activation of gene expression. acs.orgnih.gov

Further research into other derivatives, such as 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthoic acid, identified it as a RARγ selective ligand. nih.gov The development of such subtype-selective ligands is a key goal in medicinal chemistry to target specific biological pathways while minimizing off-target effects. nih.gov

NMDA Receptor Modulation

Naphthoic acid derivatives have been identified as allosteric modulators of the N-Methyl-D-Aspartate (NMDA) receptor. medchemexpress.com The NMDA receptor is an ionotropic glutamate (B1630785) receptor vital for synaptic plasticity, learning, and memory. researchgate.net Its dysfunction is implicated in various neurological disorders. researchgate.net

Derivatives such as 3,5-Dihydroxy-2-naphthoic acid and 6-Methoxy-2-naphthoic acid are recognized as modulators of NMDA receptor activity. medchemexpress.comselleckchem.com Allosteric modulators bind to a site on the receptor distinct from the agonist-binding site, allowing them to fine-tune the receptor's response to glutamate and glycine. medchemexpress.comresearchgate.net The structure-activity relationship of naphthoic acid compounds has been explored to develop potential NMDA receptor modulating agents for neuropsychiatric and neurological conditions. pharmaffiliates.com

Cellular and Molecular Mechanisms of Action

The mechanism of action for this compound and its derivatives is linked to their interaction with specific molecular targets like enzymes and receptors. The presence of the ethoxy and carboxylic acid functional groups influences the compound's reactivity and binding characteristics, enabling it to affect various biochemical pathways.

At the molecular level, the primary mechanisms identified for naphthoic acid derivatives involve:

RAR-mediated gene transcription : As discussed, certain derivatives bind to RARs, forming heterodimers with retinoid X receptors (RXRs). This complex then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby activating or repressing their transcription. bham.ac.uk This can trigger cellular differentiation, cell cycle arrest, and apoptosis. bham.ac.uk

Allosteric modulation of NMDA receptors : By binding to an allosteric site, these compounds can either enhance (positive allosteric modulators or PAMs) or reduce (negative allosteric modulators or NAMs) the receptor's ion channel activity without directly competing with the natural agonists. medchemexpress.comresearchgate.net This modulation can influence neuronal excitability and survival. researchgate.net

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological properties of naphthoic acid derivatives have been assessed through various laboratory models.

In Vitro Studies:

Receptor Binding and Transactivation Assays : Competition binding assays using recombinant RARα, -β, and -γ proteins have been employed to determine the binding affinities (Ki values) of naphthoic acid derivatives. nih.gov Transactivation assays in cell lines, such as F9 murine teratocarcinoma cells, are used to measure the functional consequence of this binding, assessing the compound's ability to induce gene expression and cellular differentiation. nih.govacs.org

Antimicrobial Screening : Lanthanum complexes of various naphthoic acids, including 3-Hydroxy-2-naphthoic acid, have been screened for antibacterial activity against Escherichia coli and Staphylococcus aureus using the minimal inhibitory concentration (MIC) method. jetir.org These studies indicated that the metal complexes could be more potent than the uncomplexed compounds. jetir.org

Platelet Aggregation Inhibition : Novel 2-amino-3-(naphth-2-yl)propanoic acid derivatives have been evaluated in vitro as inhibitors of the GPIIb/IIIa receptor, which is crucial for platelet aggregation. nih.gov

In Vivo Studies:

Antithrombotic Activity : Promising compounds from in vitro platelet aggregation studies have been advanced to in vivo models to assess their ability to prevent thrombosis. nih.gov One such derivative demonstrated significant antithrombotic activity. nih.gov

Toxicological Assessments

Toxicological studies are essential for characterizing the potential hazards of chemical compounds. For the naphthoic acid class, data is primarily available for derivatives like 3-Hydroxy-2-naphthoic acid.

Acute Toxicity Studies (e.g., LD50)

Acute toxicity studies determine the effects of a single, high-level exposure to a substance. The 50% lethal dose (LD50) is a standard measure. For 3-Hydroxy-2-naphthoic acid, oral LD50 values have been determined in several rodent species. sun-chemical.co.jpoecd.org Clinical signs following acute oral exposure in rats included reduced activity, accelerated breathing, eye closure, and diarrhea. oecd.org

Table 1: Acute Oral Toxicity of 3-Hydroxy-2-naphthoic acid

| Species | LD50 (Oral) | Reference |

|---|---|---|

| Rat | 832 mg/kg | sun-chemical.co.jp |

| Rat | 823-1040 mg/kg | oecd.org |

| Mouse | 800 mg/kg | sun-chemical.co.jp |

This table is interactive. Click on the headers to sort.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies evaluate the potential of a substance to interfere with reproductive capabilities or normal development. A one-generation study on 3-Hydroxy-2-naphthoic acid was conducted in Sprague-Dawley rats according to OECD Test Guideline 415. oecd.orgnihs.go.jp The study found no adverse effects on the reproductive ability of the parent animals at the highest dose tested. oecd.org However, at a maternally toxic dose, effects on the offspring were observed. oecd.org

Table 2: Reproductive and Developmental Toxicity Findings for 3-Hydroxy-2-naphthoic acid

| Finding | Effect Level | Details | Reference |

|---|---|---|---|

| Parental Reproductive Toxicity | No-Observed-Effect Level (NOEL): 200 mg/kg bw/day | No adverse effects on mating, fertility, gestation, or delivery. | oecd.org |

| Offspring Toxicity | No-Observed-Effect Level (NOEL): 50 mg/kg bw/day | Decreased body weight in offspring was observed at 200 mg/kg bw/day. | oecd.org |

| Developmental Malformations | 200 mg/kg bw/day (Maternally toxic dose) | Growth retardation and malformations (brachyury, kinked tail) were seen in a few litters. | oecd.org |

This table is interactive. Click on the headers to sort.

Mutagenicity and Genotoxicity Assessments

Limited direct data exists for the mutagenicity and genotoxicity of this compound. However, studies on closely related compounds, particularly its precursor 3-hydroxy-2-naphthoic acid, provide valuable insights.

In bacterial reverse mutation assays (Ames test) using Salmonella typhimurium and Escherichia coli strains, 3-hydroxy-2-naphthoic acid was found to be non-mutagenic. oecd.org However, it did induce chromosomal damage in V79 hamster cells in vitro in the absence of metabolic activation, indicating a potential for clastogenic activity. oecd.org An in vivo bone marrow cell study in hamsters showed no clastogenic activity, though the study had limitations. oecd.org

A derivative of this compound, p-ethoxyphenyl-azo-a-hydroxynaphthoic acid, has been identified as a non-mutagenic dye, suggesting that derivatization can significantly influence the mutagenic potential. publications.gc.cagoogle.comgoogle.com This compound was developed as a safer alternative to other mutagenic dyes used in chemical agent detectors. publications.gc.cagoogleapis.com

Table 1: Mutagenicity and Genotoxicity Data for 3-Hydroxy-2-naphthoic Acid

| Test System | Strain/Cell Line | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation Assay | S. typhimurium TA98, TA100, TA1535, TA1537 | With and without S9 mix | Non-mutagenic | oecd.org |

| Bacterial Reverse Mutation Assay | E. coli WP2 uvrA | With and without S9 mix | Non-mutagenic | oecd.org |

| In vitro Chromosomal Aberration Test | V79 Hamster Cells | Without S9 mix | Positive | oecd.org |

| In vitro Chromosomal Aberration Test | V79 Hamster Cells | With S9 mix | Negative | oecd.org |

| In vivo Chromosomal Aberration Test | Hamster Bone Marrow | N/A | Negative | oecd.org |

Skin and Eye Irritation Studies

In studies conducted according to OECD Guideline 404, moistened 3-hydroxy-2-naphthoic acid was found to be slightly irritating to the skin of rabbits. oecd.org More severe effects, including skin necrosis and subcutaneous hemorrhages, were observed in guinea pigs after a 24-hour occlusive exposure to a 10-12% solution. oecd.org

Eye irritation studies on 3-hydroxy-2-naphthoic acid, following OECD Guideline 405, demonstrated serious eye damage in rabbits. oecd.orglobachemie.com Effects included swelling, conjunctival injection, and secretions, with some animals developing corneal erosion and vascularization that were not reversible within the 14-day study period. oecd.org A derivative, 3-hydroxy-2-naphthoic acid hydrazide, is also reported to potentially cause skin and eye irritation. coleparmer.com

Table 2: Skin and Eye Irritation Data for 3-Hydroxy-2-naphthoic Acid

| Test Type | Species | Observation | Classification | Reference |

| Skin Irritation (OECD TG 404) | Rabbit | Slight irritation | Irritant | oecd.org |

| Skin Irritation | Guinea Pig | Necrosis and hemorrhages | Irritant | oecd.org |

| Eye Irritation (OECD TG 405) | Rabbit | Serious eye damage, corneal opacity | Irritant | oecd.orglobachemie.com |

Sensitization Potential

Table 3: Sensitization Data for 3-Hydroxy-2-naphthoic Acid

| Test Type | Species | Result | Conclusion | Reference |

| Guinea Pig Maximization Test | Guinea Pig | Positive (6 out of 9 animals) | Sensitizer | oecd.org |

| Human Patch Test | Human | Negative (in 36 subjects) | Not conclusive | oecd.org |

Bioaccumulation and Biodegradability

Direct studies on the bioaccumulation and biodegradability of this compound were not found. The environmental fate of the closely related 3-hydroxy-2-naphthoic acid has been evaluated.

3-hydroxy-2-naphthoic acid has a low potential for bioaccumulation. oecd.org A 42-day study in Cyprinus carpio (carp) resulted in bioconcentration factor (BCF) values of less than 0.5 and less than 4 at concentrations of 1 mg/L and 0.1 mg/L, respectively. oecd.org

Regarding biodegradability, 3-hydroxy-2-naphthoic acid is not readily biodegradable but is inherently biodegradable. oecd.org In a test for ready biodegradability (OECD 301C), only 1.3% degradation was observed over 14 days. oecd.org However, in a Zahn-Wellens test (OECD 302B) using adapted inoculum, 85% degradation was achieved after 21 days, indicating that under the right conditions, the compound can be broken down by microorganisms. oecd.org

Table 4: Bioaccumulation and Biodegradability Data for 3-Hydroxy-2-naphthoic Acid

| Test Type | Test Guideline | Organism/Inoculum | Result | Conclusion | Reference |

| Bioaccumulation | - | Cyprinus carpio | BCF < 4 | Low bioaccumulation potential | oecd.org |

| Ready Biodegradability | OECD 301C | Non-adapted inoculum | 1.3% after 14 days | Not readily biodegradable | oecd.org |

| Inherent Biodegradability | OECD 302B | Adapted inoculum | 85% after 21 days | Inherently biodegradable | oecd.org |

Applications and Future Directions in Chemical and Biomedical Sciences

Potential Therapeutic Applications for 3-Ethoxy-2-naphthoic Acid Derivatives

The naphthoic acid scaffold is a recognized pharmacophore, and its derivatives have been investigated for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The ethoxy group on this compound enhances its lipophilicity, a property that can be crucial for modulating solubility and bioavailability in drug development. While research on this compound itself is emerging, several of its derivatives have shown significant therapeutic promise.

One notable derivative, 3-ethoxy-2-naphthamide , is being investigated for its potential role in treating neurological disorders. evitachem.com Specifically, it has been explored as an inhibitor of monoamine oxidase, an enzyme crucial for regulating neurotransmitters like serotonin (B10506) and dopamine (B1211576). evitachem.com By inhibiting this enzyme, the compound may help increase neurotransmitter levels, which is a key mechanism in treating depression and other neurological conditions. evitachem.com

Another class of derivatives includes esters, such as 2-Naphthoic acid, 3-ethoxy-, 3-(diethylamino)propyl ester, hydrochloride . ontosight.ai This compound and similar structures are being explored for their potential anti-inflammatory, analgesic, and local anesthetic properties, which could be beneficial for pain management and treating conditions like arthritis. ontosight.ai The hydrochloride salt form is particularly advantageous as it enhances water solubility, a desirable trait for pharmaceutical formulations. ontosight.ai

The broader family of naphthoic acid derivatives has been identified as ligands for various biological targets. For instance, derivatives of 2-naphthoic acid have been developed as potent and selective antagonists for the P2Y14 receptor, which is involved in inflammatory processes. nih.gov This highlights the potential of the naphthoic acid framework, including the 3-ethoxy variant, as a template for designing new therapeutic agents.

Table 1: Investigated Therapeutic Applications of this compound Derivatives

| Derivative Name | Potential Therapeutic Area | Mechanism of Action/Target | Reference |

|---|---|---|---|

| 3-Ethoxy-2-naphthamide | Neurological Disorders (e.g., Depression) | Monoamine Oxidase (MAO) Inhibitor | evitachem.com |